molecular formula C21H19FN2O3S B3579468 (4-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

(4-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3579468
M. Wt: 398.5 g/mol
InChI Key: YLRSABVVPFAINK-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone is an organic compound with the molecular formula C21H19FN2O3S This compound is known for its unique structural features, which include a fluorophenyl group, a naphthylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-naphthylsulfonyl chloride to form 4-(2-naphthylsulfonyl)piperazine.

    Introduction of the Fluorophenyl Group: The next step involves the reaction of 4-(2-naphthylsulfonyl)piperazine with 4-fluorobenzoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include piperazine, 2-naphthylsulfonyl chloride, and 4-fluorobenzoyl chloride. The reactions are typically carried out in solvents such as dichloromethane or toluene, and the products are purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
  • (2-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazinyl]methanone

Uniqueness

(4-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone is unique due to the presence of both a fluorophenyl group and a naphthylsulfonyl group, which impart distinct chemical and biological properties

Properties

IUPAC Name

(4-fluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c22-19-8-5-17(6-9-19)21(25)23-11-13-24(14-12-23)28(26,27)20-10-7-16-3-1-2-4-18(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSABVVPFAINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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